ethyl 9-(benzylideneamino)-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate
Overview
Description
Benzimidazoles are a class of heterocyclic compounds, which consist of a fusion of benzene and imidazole . They are an important class of compounds with a wide range of applications in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
Benzimidazoles can be synthesized through several methods. One common method involves the condensation of o-phenylenediamine with a carboxylic acid . Another approach involves the cyclization of quaternary salts obtained from 1-substituted benzimidazol-2-amines .Molecular Structure Analysis
The benzimidazole ring system is bicyclic, consisting of a benzene ring fused to an imidazole ring. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Chemical Reactions Analysis
Benzimidazoles can undergo a variety of chemical reactions. For example, they can react with acetophenones, hydroxylamine hydrochloride, and malononitrile . They can also undergo cyclization to form fused ring systems .Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazoles can vary depending on their specific structure. Generally, they are stable compounds and many of them are crystalline solids at room temperature .Mechanism of Action
Safety and Hazards
Future Directions
Benzimidazoles continue to be an active area of research due to their diverse biological activities and potential therapeutic applications. Future research may focus on the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs based on the benzimidazole scaffold .
Properties
IUPAC Name |
ethyl 4-[(E)-benzylideneamino]-2-methylimidazo[1,2-a]benzimidazole-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-3-26-19(25)18-14(2)22-20-23(18)16-11-7-8-12-17(16)24(20)21-13-15-9-5-4-6-10-15/h4-13H,3H2,1-2H3/b21-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFAMEMVGRACRD-FYJGNVAPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C3=CC=CC=C3N2N=CC4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N1C3=CC=CC=C3N2/N=C/C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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